9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol
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Overview
Description
9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol: is a derivative of alternariol, a mycotoxin produced by various species of the genus Alternaria. Alternariol and its derivatives are commonly found in edible crops such as tomatoes, carrots, cereals, sunflower seeds, and olives. These compounds are known for their genotoxic properties, including the ability to induce DNA strand breaks and inhibit topoisomerases I and IIα .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol involves glycosylation and esterification reactions. In one method, alternariol is transformed into its malonyl glucoside derivative using cell cultures of Nicotiana tabacum. The process involves the conjugation of alternariol with glucose and malonyl glucose .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on its biosynthesis in plant cells or through fungal cultures .
Chemical Reactions Analysis
Types of Reactions: 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfate conjugates.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Acids and Bases: Used to catalyze substitution reactions.
Major Products:
Sulfate Conjugates: Formed through oxidation.
Glucosylated Metabolites: Formed through glycosylation.
Scientific Research Applications
Chemistry:
Study of Mycotoxins: 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol is used to study the properties and effects of mycotoxins produced by Alternaria species.
Biology:
Plant Pathology: Research on the interaction between Alternaria species and host plants, including the formation of mycotoxin conjugates.
Medicine:
Genotoxicity Studies: Used to investigate the genotoxic effects of alternariol derivatives on human and animal cells.
Industry:
Mechanism of Action
The mechanism of action of 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol involves its interaction with DNA and topoisomerases. The compound inhibits the activity of topoisomerases I and IIα, leading to an increase in DNA strand breaks. This genotoxic effect is a key factor in its potential health risks .
Comparison with Similar Compounds
Alternariol: The parent compound, known for its genotoxic properties.
Alternariol-9-O-methyl ether: Another derivative with similar genotoxic effects.
Uniqueness: 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol is unique due to its specific glycosylation and malonylation, which may affect its solubility, stability, and biological activity compared to other alternariol derivatives .
Properties
Molecular Formula |
C23H22O13 |
---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-(3,7-dihydroxy-1-methyl-6-oxobenzo[c]chromen-9-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C23H22O13/c1-8-2-9(24)3-13-17(8)11-4-10(5-12(25)18(11)22(32)35-13)34-23-21(31)20(30)19(29)14(36-23)7-33-16(28)6-15(26)27/h2-5,14,19-21,23-25,29-31H,6-7H2,1H3,(H,26,27)/t14-,19-,20+,21-,23-/m1/s1 |
InChI Key |
JWRROXYPWLOGAW-UQEHZPSCSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)C(=O)O2)O |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)C(=O)O2)O |
Origin of Product |
United States |
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